Fmoc-D-Gln(Trt)-OH

Catalog No.
S1768116
CAS No.
200623-62-7
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Gln(Trt)-OH

CAS Number

200623-62-7

Product Name

Fmoc-D-Gln(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1

InChI Key

WDGICUODAOGOMO-PGUFJCEWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

N-Fmoc-N'-trityl-D-glutamine;Fmoc-D-Gln(Trt)-OH;200623-62-7;Fmoc-Gln(Trt);AmbotzFAA1322;PubChem12399;SCHEMBL13227676;CTK1A1599;MolPort-003-986-373;ZINC4544718;ANW-59238;CF-302;RTR-009346;AC-19294;AK-41521;DB-038109;TL8000767;TR-009346;ST24048570;J-300127;Q-101810

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Gln(Trt)-OH, also known as N-alpha-Fmoc-N-delta-trityl-D-glutamine, plays a crucial role in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for efficiently constructing peptides, which are chains of amino acids. These peptides can be used as drugs, hormones, enzymes, and other important molecules in biological research [].

Fmoc-D-Gln(Trt)-OH functions as a protected amino acid building block. It contains two protecting groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the glutamine residue, allowing for controlled chain elongation during SPPS [].
  • Trt (Trityl): This group protects the side chain nitrogen atom (delta-amino group) of the glutamine residue, preventing unwanted side reactions during peptide synthesis [].

The specific D-configuration of the glutamine residue in Fmoc-D-Gln(Trt)-OH is crucial for certain applications. D-amino acids are the mirror image of their L-counterparts and have different biological properties. The incorporation of D-amino acids can be essential for designing peptides with specific functionalities, such as increased stability or resistance to enzymatic degradation [].

Applications in Peptide Research

Fmoc-D-Gln(Trt)-OH finds diverse applications in peptide research, including:

  • Synthesis of D-peptides and peptidomimetics: These molecules can be used to study protein-protein interactions, develop new drugs, and probe biological processes [].
  • Preparation of retro-inverso peptides: These peptides have the amino acid sequence reversed and the chirality of each amino acid inverted. They can be used to study the structural and functional properties of natural peptides [].
  • Production of cyclic peptides: Fmoc-D-Gln(Trt)-OH can be incorporated into cyclic peptides, which have unique conformations and biological activities [].

N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine, commonly referred to as Fmoc-D-Gln(Trt)-OH, is a derivative of the amino acid D-glutamine. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl group (Fmoc) and the trityl group (Trt). These protective groups are essential in peptide synthesis as they prevent unwanted reactions during the coupling process. The molecular formula for Fmoc-D-Gln(Trt)-OH is C39H34N2O5C_{39}H_{34}N_{2}O_{5}, and it has a molecular weight of approximately 610.70 g/mol .

Fmoc-D-Gln(Trt)-OH is particularly valued in peptide synthesis due to its high solubility in organic solvents, which facilitates its use in various coupling reactions. It is known to yield significantly purer peptides compared to other derivatives, making it a preferred choice among researchers .

Typical of peptide synthesis:

  • Deprotection: The trityl group can be removed using 95% trifluoroacetic acid, allowing for the exposure of the amino group for further reactions.
  • Coupling Reactions: The Fmoc group can be removed under basic conditions, enabling the formation of peptide bonds with other amino acids.
  • Hydrogenation: The compound can undergo hydrogenation to remove protective groups without affecting the integrity of the peptide backbone .

These reactions are crucial for synthesizing peptides and proteins with specific sequences and functionalities.

While specific biological activities of Fmoc-D-Gln(Trt)-OH have not been extensively documented, derivatives of D-glutamine are known to play roles in various biological processes, including protein synthesis and cellular signaling. The stability and reactivity of Fmoc-D-Gln(Trt)-OH make it suitable for studying interactions involving glutamine residues in peptides and proteins .

The synthesis of Fmoc-D-Gln(Trt)-OH typically involves several steps:

  • Protection of D-glutamic Acid: D-glutamic acid is first protected using a carbobenzoxy (Z) group.
  • Formation of Trityl Derivative: The Z-protected D-glutamic acid undergoes bromination with bromobenzyl in the presence of triethylamine to form a benzyl ester.
  • Final Protection: The final step involves introducing the Fmoc group using Fmoc-Cl or Fmoc-OSu, yielding Fmoc-D-Gln(Trt)-OH .

This multi-step process allows for the selective protection and subsequent deprotection necessary for successful peptide synthesis.

Fmoc-D-Gln(Trt)-OH is primarily used in:

  • Peptide Synthesis: Its excellent solubility properties facilitate coupling reactions, leading to higher purity products.
  • Research: It serves as a building block for synthesizing bioactive peptides that can be used in drug development and biological studies.
  • Pharmaceuticals: Due to its stability and reactivity, it is employed in developing therapeutic peptides targeting various diseases .

Studies involving Fmoc-D-Gln(Trt)-OH often focus on its interactions with other amino acids during peptide formation. Its use minimizes side reactions that can occur during activation, particularly with carbodiimide reagents, thus enhancing the efficiency and yield of peptide synthesis . Additionally, research into its role within larger peptide structures may reveal insights into its functional contributions in biological systems.

Several compounds share structural similarities with Fmoc-D-Gln(Trt)-OH, each possessing unique characteristics:

Compound NameCAS NumberKey Features
N-fluorenylmethoxycarbonyl-L-glutamine132327-80-1L-isomer; used similarly in peptide synthesis
N-fluorenylmethoxycarbonyl-D-aspartic acid132388-59-1Aspartic acid derivative; different side chain
N-fluorenylmethoxycarbonyl-L-lysine132388-60-4Lysine derivative; contains an amino side chain
N-trityl-D-glutamine198544-94-4Lacks Fmoc protection; simpler structure

Fmoc-D-Gln(Trt)-OH stands out due to its dual protection strategy, which enhances its utility in complex peptide syntheses while minimizing side reactions that can compromise product integrity. Its solubility profile also differentiates it from other derivatives, making it a more versatile reagent in various synthetic contexts .

XLogP3

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Wikipedia

N-Fmoc-N'-trityl-D-glutamine

Dates

Modify: 2023-08-15

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